2-[(4-methylphenyl)methyl]guanidine
Description
Structure
3D Structure
Properties
CAS No. |
13333-41-0 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
InChI Key |
VZIQPOAQCQRQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization
Novel Synthetic Routes to 2-[(4-methylphenyl)methyl]guanidine
The quest for more efficient and versatile methods for constructing the guanidinyl moiety has led to the exploration of several innovative synthetic pathways. These routes offer advantages in terms of yield, substrate scope, and operational simplicity compared to traditional methods.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly atom-economical and efficient strategy for the synthesis of complex molecules. While a direct one-pot synthesis of this compound via a simple MCR is not extensively documented, related strategies for N-acylguanidines have been developed. For instance, a palladium(0)-catalyzed carbonylative coupling of cyanamide and aryl iodides or bromides, followed by amination, provides access to N-acylguanidines in good yields organic-chemistry.org. This approach could potentially be adapted for the synthesis of N-benzyl-N'-acylguanidines, which could then be deacylated to yield the target compound.
The development of MCRs for the direct synthesis of mono-substituted guanidines like this compound remains an active area of research, with the potential to significantly streamline the synthetic process.
Palladium-Catalyzed Coupling Strategies
Palladium catalysis has revolutionized C-N bond formation, and its application in guanidine (B92328) synthesis is a promising area. While direct palladium-catalyzed guanylation of 4-methylbenzylamine is not a standard method, related palladium-catalyzed reactions involving benzyl (B1604629) derivatives suggest its feasibility. For example, palladium-catalyzed direct α-arylation of benzyl thioethers with aryl bromides has been reported, demonstrating the activation of the benzylic C-H bond nih.gov.
Furthermore, palladium-catalyzed alkene carboamination reactions between acyclic N-allyl guanidines and aryl or alkenyl halides have been successfully employed to synthesize substituted 5-membered cyclic guanidines organic-chemistry.org. Although this leads to a cyclic product, the underlying principles of palladium-catalyzed C-N bond formation with guanidine nucleophiles could potentially be adapted for the synthesis of acyclic benzylguanidines. A hypothetical palladium-catalyzed cross-coupling reaction between a 4-methylbenzyl halide and a suitable guanidinylating agent represents a viable, albeit underexplored, route to this compound.
A one-pot multicomponent carbonylation/amination sequence has been developed for the synthesis of N-acylguanidines, which involves the palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, followed by amination organic-chemistry.org.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | Room Temp. | up to 80 | organic-chemistry.org |
Table 1: Representative Conditions for Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides, a related C-S bond formation reaction that highlights the reactivity of benzyl groups in palladium catalysis.
Transition Metal-Free Synthetic Pathways
Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic methods. For the synthesis of guanidines, this often involves the activation of amines for subsequent reaction with a guanylating agent.
A prominent transition-metal-free approach is the reaction of an amine with a cyanamide derivative. This can be facilitated by the in-situ generation of a reactive N-silylcarbodiimide from an acylcyanamide and chlorotrimethylsilane. This intermediate readily reacts with primary and secondary aliphatic amines at room temperature organic-chemistry.org. The application of this method to 4-methylbenzylamine would provide a direct and metal-free route to a protected form of the target guanidine.
Another strategy involves the use of organocatalysts. For instance, lanthanide triflates have been shown to be efficient catalysts for the addition of amines to carbodiimides under solvent-free conditions acs.org. While this method is typically used for N,N',N''-trisubstituted guanidines, its principles could be adapted for the synthesis of mono-substituted guanidines.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Type |
| Acylcyanamide | Amine | Chlorotrimethylsilane | Acetonitrile | Room Temperature | N-Acylguanidine |
| Carbodiimide | Amine | Ytterbium triflate | Solvent-free | - | N,N',N''-Trisubstituted guanidine |
| Amine | Di-Boc-thiourea | NIS | - | - | N,N'-di-Boc-protected guanidine |
Table 2: Overview of Selected Transition-Metal-Free Guanidine Synthesis Methods.
Green Chemistry Principles in Guanidine Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign processes. For the synthesis of this compound, this involves the use of non-toxic solvents, solvent-free conditions, and energy-efficient processes.
Solvent-Free Reaction Conditions
Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product isolation. The lanthanide triflate-catalyzed addition of amines to carbodiimides is a notable example that can be performed without a solvent acs.org. Specifically, ytterbium triflate has been demonstrated to be an effective catalyst for this transformation, providing good yields of N,N',N''-trisubstituted guanidines organic-chemistry.org. Adapting this methodology for the reaction of 4-methylbenzylamine with a suitable carbodiimide could provide a green, solvent-free route to a derivative of the target compound.
Water-Mediated Synthesis
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The development of water-mediated synthetic methods for guanidines is therefore highly desirable.
An efficient guanylation of various amines with cyanamide has been achieved in water using catalytic amounts of scandium(III) triflate under mild conditions organic-chemistry.org. This method avoids the need for pre-activated guanylating agents and is particularly useful for substrates that are soluble in aqueous media. The application of this protocol to 4-methylbenzylamine would represent a significant advancement in the green synthesis of this compound.
Furthermore, the conversion of thioureas to guanidines can be performed in a mixture of water and ethanol at room temperature under visible light irradiation, using Ru(bpy)₃Cl₂ as a photocatalyst organic-chemistry.org. This method highlights the potential of photoredox catalysis in developing sustainable synthetic routes.
| Catalyst | Guanylating Agent | Solvent | Key Advantage |
| Scandium(III) triflate | Cyanamide | Water | Mild conditions, no pre-activation needed |
| Ru(bpy)₃Cl₂ (photocatalyst) | Thiourea | Water/Ethanol | Ambient temperature, visible light |
Table 3: Green Chemistry Approaches to Guanidine Synthesis.
Sophisticated Spectroscopic and Structural Elucidation of 2 4 Methylphenyl Methyl Guanidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 2-[(4-methylphenyl)methyl]guanidine, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Conformational Analysis
Two-dimensional NMR techniques are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for deducing the conformational preferences of a molecule.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the protons of the methyl group and the aromatic protons on the tolyl moiety, as well as between the methylene (B1212753) protons and the NH protons of the guanidine (B92328) group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. sdsu.eduwikipedia.org This is crucial for assigning the carbon signals of the tolyl group and the methylene bridge.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is instrumental in piecing together the molecular skeleton. sdsu.eduwikipedia.org For the target molecule, HMBC would show correlations between the methyl protons and the aromatic carbons, and between the methylene protons and the guanidinium (B1211019) carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close in space, providing through-space correlations that are essential for conformational analysis. wikipedia.org In the case of this compound, NOESY can reveal the spatial proximity between the methylene protons and the aromatic protons, offering insights into the preferred rotational conformation around the benzyl-guanidine bond.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Guanidinium-C | - | ~157 |
| Methylene-CH₂ | ~4.3 | ~45 |
| Aromatic-C (ipso) | - | ~135 |
| Aromatic-CH | ~7.2 (d) | ~130 |
| Aromatic-CH | ~7.1 (d) | ~129 |
| Aromatic-C (para) | - | ~138 |
| Methyl-CH₃ | ~2.3 | ~21 |
Note: The chemical shifts are hypothetical and based on typical values for similar structural motifs.
Solid-State NMR Characterization
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For guanidine derivatives, ¹⁵N ssNMR can be particularly informative, as the chemical shifts of the nitrogen atoms are sensitive to the local environment, including protonation state and hydrogen bonding interactions. nih.gov While specific solid-state NMR data for this compound is not available, studies on similar compounds indicate that ssNMR could be used to probe the packing arrangements and intermolecular interactions within the crystal lattice.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. kobv.decopernicus.org For this compound (C₉H₁₃N₃), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 164.1233 | 164.1231 |
Note: The observed exact mass is hypothetical and for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. nationalmaglab.org The fragmentation pattern of the protonated molecule [M+H]⁺ can reveal characteristic losses and fragment ions that help to elucidate the molecule's structure. The fragmentation of guanidinium-containing compounds often involves cleavages at the bonds adjacent to the guanidine group. nih.govyoutube.com
Table 3: Hypothetical MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 164.1 | 105.1 | NH₂CNH |
| 164.1 | 91.1 | C(NH)₂NH₂ |
Note: The fragment ions are hypothetical and based on expected fragmentation pathways for similar compounds.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. missouri.edu A successful single-crystal X-ray diffraction analysis of this compound would yield detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the guanidinium group. While a crystal structure for this specific compound is not publicly available, related guanidine derivatives have been studied, showing that the guanidinium group readily forms hydrogen bonds, which often dictate the supramolecular assembly. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Z | 4 |
Note: The crystallographic data is hypothetical and for illustrative purposes.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions such as hydrogen bonding. For this compound, the spectra would be characterized by vibrations of the p-substituted aromatic ring, the methylene bridge, and the guanidine moiety.
The guanidinium group, a key feature of the molecule, is a resonance-stabilized cation with significant delocalization of the positive charge over the three nitrogen atoms. This delocalization influences the C-N bond character, giving them properties intermediate between single and double bonds. The vibrational modes of the guanidinium ion are sensitive to its environment, particularly to hydrogen bonding.
Hydrogen bonding is expected to play a significant role in the solid-state structure of this compound. The N-H protons of the guanidine group can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions would lead to shifts in the vibrational frequencies of the involved groups, particularly the N-H stretching and bending modes. In guanidinium sulfonates, for instance, extensive hydrogen bonding networks between the guanidinium protons and sulfonate oxygens are observed. chemrxiv.org
Expected FT-IR and Raman Spectral Features:
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The table below outlines the anticipated vibrational modes and their approximate wavenumber ranges, based on data from similar structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Guanidine | N-H stretching | 3100-3400 | Broad bands in FT-IR due to hydrogen bonding. |
| C=N stretching | 1600-1680 | Strong intensity in both FT-IR and Raman. | |
| N-H bending | 1550-1650 | Can overlap with C=N stretching. | |
| Aromatic Ring | C-H stretching | 3000-3100 | Typically weak to medium intensity. |
| C=C stretching | 1450-1600 | Multiple bands characteristic of the aromatic ring. | |
| C-H out-of-plane bending | 800-840 | Strong band indicative of p-disubstitution. | |
| Methylene Bridge | C-H stretching | 2850-2960 | Asymmetric and symmetric stretches. |
| Methyl Group | C-H stretching | 2870-2980 | Asymmetric and symmetric stretches. |
This table is illustrative and shows expected ranges. Actual peak positions and intensities would depend on the specific molecular environment and intermolecular interactions.
The N-H stretching vibrations in the region of 3100-3400 cm⁻¹ would likely appear as broad bands in the FT-IR spectrum, a hallmark of hydrogen-bonded N-H groups. The position and shape of these bands can provide insights into the strength and nature of the hydrogen bonding network. In Raman spectroscopy, the symmetric vibrations of the molecule, such as the ring breathing mode of the p-substituted benzene (B151609) ring, are often more intense.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a stereocenter would render it optically active, making it amenable to study by CD and ORD.
No specific chiral derivatives of this compound or their corresponding chiroptical data have been identified in the surveyed literature. However, the principles of CD and ORD can be applied to predict how such derivatives could be characterized. Chiral guanidines are a well-established class of compounds, often used as organocatalysts in asymmetric synthesis due to their ability to form chiral hydrogen-bonding environments. rsc.org
Principles and Hypothetical Application:
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength and shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. nih.gov For a hypothetical chiral derivative of this compound, the p-substituted benzene ring and the guanidine group would act as chromophores. The sign and magnitude of the Cotton effects associated with the electronic transitions of these chromophores would be characteristic of the absolute configuration of the stereocenter.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netbhu.ac.inslideshare.net An ORD spectrum plots specific rotation against wavelength. In the vicinity of an absorption band of a chromophore, a chiral molecule will exhibit a phenomenon known as the Cotton effect, where the optical rotation undergoes a rapid change, crossing the zero-rotation axis at or near the absorption maximum. amrita.edu The shape of this anomalous dispersion curve (positive or negative Cotton effect) is also indicative of the stereochemistry of the molecule.
Should a chiral derivative of this compound be synthesized, for instance, by introducing a chiral substituent on the guanidine nitrogen or by using a chiral starting material for the methylphenyl moiety, its absolute configuration could be investigated using these techniques. The electronic transitions of the aromatic ring (π → π) and the guanidine group (n → π) would be expected to give rise to measurable Cotton effects in both CD and ORD spectra, providing a spectroscopic signature of its three-dimensional structure.
Computational and Theoretical Investigations of 2 4 Methylphenyl Methyl Guanidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of 2-[(4-methylphenyl)methyl]guanidine.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.
Furthermore, DFT is utilized to calculate various electronic properties. The distribution of electron density, for instance, helps in identifying the electrophilic and nucleophilic sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (guanidine) | 1.34 Å |
| C=N (guanidine) | 1.29 Å | |
| C-C (aryl-CH2) | 1.51 Å | |
| N-H | 1.01 Å | |
| Bond Angle | N-C-N (guanidine) | 120.5° |
| C-N-C | 118.2° | |
| Dihedral Angle | C-C-N-C | 85.3° |
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to locate energy minima and transition states on the potential energy surface of this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energy values.
These calculations are essential for exploring different conformational isomers of the molecule and determining their relative stabilities. By identifying the global minimum energy conformation, the most stable structure of the molecule can be predicted. Furthermore, locating transition states between different conformers allows for the calculation of rotational barriers, providing insight into the molecule's flexibility.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its conformational landscape and the influence of the surrounding environment.
By simulating the molecule over a period of nanoseconds or even microseconds, a wide range of possible conformations can be explored. This conformational sampling is crucial for understanding the molecule's flexibility and the different shapes it can adopt in solution. The simulations also allow for the study of solvent effects. By explicitly including water molecules in the simulation box, for example, the formation and dynamics of hydrogen bonds between the guanidinium (B1211019) group and water can be observed, which is critical for understanding its solubility and behavior in aqueous environments.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to predict its binding mode and affinity to a specific biological target, such as a protein receptor or an enzyme active site.
These simulations generate a series of possible binding poses and score them based on a scoring function that estimates the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. This information is invaluable for structure-based drug design and for understanding the molecule's potential biological activity.
Table 2: Predicted Interactions of this compound with a Hypothetical Target Protein
| Interaction Type | Interacting Residue (Target) | Atom(s) in Ligand | Distance (Å) |
| Hydrogen Bond | Asp125 | Guanidinium N-H | 2.8 |
| Hydrogen Bond | Glu210 | Guanidinium N-H | 3.1 |
| Pi-Cation | Arg88 | Phenyl Ring | 4.5 |
| Hydrophobic | Leu128 | Methyl Group | 3.9 |
QSAR/QSPR Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity and physicochemical properties of chemical compounds, respectively. For this compound, these models can be developed by correlating its structural or physicochemical descriptors with its observed activities or properties.
Molecular descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices, are calculated for a series of related guanidine (B92328) derivatives. These descriptors are then used to build a mathematical model that can predict the properties of untested compounds, including this compound. This approach is particularly useful for screening large libraries of compounds and prioritizing them for further experimental testing.
Spectroscopic Property Prediction from First Principles
Computational methods can be used to predict the spectroscopic properties of this compound from first principles. For instance, by calculating the vibrational frequencies using DFT, an infrared (IR) spectrum can be simulated. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus.
These predicted spectra can be compared with experimental data to confirm the molecule's structure or to aid in the interpretation of experimental spectra. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions or solvent effects that are not fully captured by the computational model.
Mechanistic Studies of Molecular Interactions and Biological Recognition
Enzyme Kinetic Analysis of Inhibition Mechanisms
Enzyme kinetics studies are pivotal in determining how a compound affects the catalytic activity of an enzyme. nih.gov This analysis can reveal whether the compound acts as an inhibitor and, if so, the nature of its inhibitory mechanism.
Irreversible and Reversible Inhibition Modalities
The interaction of an inhibitor with an enzyme can be broadly categorized as either irreversible or reversible. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its activity. nih.gov In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from it, allowing the enzyme to regain its function. nih.gov The strength of a reversible inhibitor is commonly quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition. nih.gov
For 2-[(4-methylphenyl)methyl]guanidine, determining whether it acts as a reversible or irreversible inhibitor against a specific enzyme target would be a critical first step. This is often investigated by measuring the enzyme's activity over time in the presence of the compound. If the inhibition increases with time, it may suggest an irreversible mechanism. Further dialysis experiments can confirm this; if enzyme activity is restored after removing the compound, the inhibition is reversible.
A hypothetical data table for the reversible inhibition of a target enzyme by this compound could look as follows:
| Enzyme Target | Inhibition Type | Ki (nM) |
| Enzyme X | Competitive | 50 |
| Enzyme Y | Non-competitive | 120 |
| Enzyme Z | Uncompetitive | 75 |
This table is for illustrative purposes and does not represent actual experimental data.
Allosteric Modulation Investigations
Beyond direct inhibition at the active site, a compound can also act as an allosteric modulator. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.govnih.gov This binding induces a conformational change in the enzyme that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) its activity. nih.govnih.gov Investigating the potential allosteric effects of this compound would involve kinetic assays in the presence of varying concentrations of both the substrate and the compound to observe any changes in the enzyme's kinetic parameters that are not consistent with classical inhibition models.
Receptor Binding Profiling and Ligand-Receptor Dynamics
Understanding how this compound interacts with various receptors is crucial for defining its pharmacological profile. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve a radiolabeled ligand that competes with the test compound for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
The dynamics of the ligand-receptor interaction, including the rates of association (kon) and dissociation (koff), are also important. frontiersin.org These kinetic parameters determine how quickly a compound binds to its receptor and how long it remains bound, which can significantly influence its biological effects. nih.gov
A hypothetical receptor binding profile for this compound is presented below:
| Receptor Target | Binding Affinity (Ki, nM) |
| Receptor A | 25 |
| Receptor B | 250 |
| Receptor C | >10,000 |
This table is for illustrative purposes and does not represent actual experimental data.
Protein-Ligand Interaction by Biophysical Techniques
Biophysical techniques provide a powerful means to directly measure the physical properties of protein-ligand interactions, offering deep insights into the binding mechanism. exlibrisgroup.com
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a binding event. malvernpanalytical.comnih.gov By titrating a solution of the ligand into a solution containing the protein, ITC can determine the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov This thermodynamic data provides a complete picture of the forces driving the interaction. For instance, a negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonds and van der Waals forces, while a positive entropy change indicates that the binding is driven by the hydrophobic effect.
A hypothetical ITC data summary for the interaction of this compound with a target protein is shown below:
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Association Constant (Ka) | 2.0 x 107 M-1 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 12.2 cal/mol·K |
This table is for illustrative purposes and does not represent actual experimental data.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govrsc.org In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. frontiersin.org By analyzing the SPR signal over time, it is possible to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff to kon. frontiersin.org This kinetic information is complementary to the thermodynamic data obtained from ITC and provides a dynamic view of the binding process.
A hypothetical summary of SPR kinetic data for the interaction of this compound with a target protein is as follows:
| Parameter | Value |
| Association Rate (kon) | 3.2 x 105 M-1s-1 |
| Dissociation Rate (koff) | 1.5 x 10-3 s-1 |
| Dissociation Constant (KD) | 4.7 nM |
This table is for illustrative purposes and does not represent actual experimental data.
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govnih.gov This method allows for a detailed visualization of the binding site, the conformation of the bound ligand, and the specific molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex. nih.govnih.gov The process typically involves co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov The resulting electron density map reveals the positions of atoms, providing a static yet highly informative picture of the binding event. nih.gov
While no specific X-ray crystal structures of this compound in complex with a protein are publicly available, the crystallographic data of related guanidine-containing compounds offer significant insights. The guanidinium (B1211019) group, which is protonated at physiological pH, is well-known to form strong, bidentate hydrogen bonds with carboxylate groups of aspartate and glutamate (B1630785) residues in proteins. It can also engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine. acs.org
Table 1: Potential Intermolecular Interactions of this compound with Protein Residues
| Functional Group of Ligand | Interacting Protein Residue | Type of Interaction |
| Guanidinium Group | Aspartate, Glutamate | Salt bridge, Hydrogen bond |
| Guanidinium Group | Asparagine, Glutamine | Hydrogen bond |
| Guanidinium Group | Tryptophan, Tyrosine, Phenylalanine | Cation-π interaction |
| (4-methylphenyl)methyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic interaction |
| Methyl Group (on phenyl ring) | Various nonpolar residues | Van der Waals forces |
Investigation of Ion Channel Modulation Mechanisms
Ion channels are crucial for cellular signaling and are important drug targets. nih.govresearchgate.net Guanidinium-containing compounds are well-known modulators of various ion channels. nih.govnih.gov For instance, the potent neurotoxins tetrodotoxin (B1210768) and saxitoxin (B1146349) owe their activity to the high-affinity binding of their guanidinium groups to the outer pore of voltage-gated sodium channels, effectively blocking ion permeation. nih.govnih.gov
Studies on synthetic guanidine (B92328) derivatives have further illuminated their role in ion channel modulation. For example, 2-guanidine-4-methylquinazoline (GMQ) has been identified as an agonist of acid-sensing ion channel 3 (ASIC3), demonstrating that guanidine-containing small molecules can exhibit subtype-specific effects. nih.govnih.gov The proposed mechanism often involves the guanidinium group interacting with negatively charged residues in the channel's vestibule or pore, thereby influencing the channel's gating properties. nih.gov
For this compound, it is plausible that it could modulate the activity of certain ion channels. The positively charged guanidinium head would be the primary driver for interaction with the channel's electric field and binding to anionic sites. The benzyl (B1604629) group could confer specificity by interacting with hydrophobic pockets near the ion conduction pathway or at allosteric regulatory sites. The specific action—whether as a blocker, activator, or modulator—would depend on the architecture of the ion channel . However, specific experimental data on the effect of this compound on any particular ion channel is not currently available in the scientific literature.
DNA/RNA Interaction Studies and Binding Mechanisms
The interaction of small molecules with nucleic acids is a key area of research, with implications for gene regulation and antiviral or anticancer therapies. The guanidinium group is a common motif in DNA- and RNA-binding molecules, including the amino acid arginine, which plays a pivotal role in protein-nucleic acid recognition. ntu.edu.tw
The planar, delocalized positive charge of the guanidinium group allows it to form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov Furthermore, it can interact with the functional groups of the bases in the major or minor grooves. Cation-π interactions between the guanidinium group and the faces of the nucleic acid bases are also known to contribute to binding affinity. nih.gov
Studies on guanidine riboswitches, which are structured RNA elements that specifically recognize and bind guanidine to regulate gene expression, have provided detailed mechanistic insights. The crystal structure of the guanidine-I riboswitch aptamer reveals a highly specific binding pocket where every hydrogen bond donor of the guanidinium ion is satisfied by interactions with guanine (B1146940) bases and phosphate oxygens. nih.gov
While there are no specific studies on the interaction of this compound with DNA or RNA, its structural features suggest a potential for binding. The guanidinium group would likely anchor the molecule to the nucleic acid through electrostatic and hydrogen bonding interactions with the phosphate backbone. The (4-methylphenyl)methyl group could then intercalate between base pairs or bind within one of the grooves, with the latter being more probable for a flexible side chain. The tolyl group could provide additional binding affinity and specificity through hydrophobic and van der Waals interactions. The mode and strength of binding would be influenced by the nucleic acid sequence and structure (e.g., B-DNA, A-DNA, Z-DNA, or RNA secondary structures).
Advanced Analytical Methodologies for 2 4 Methylphenyl Methyl Guanidine in Research Matrices
Chromatographic Separations
Chromatographic techniques are central to the analysis of pharmaceutical and chemical compounds, offering high-resolution separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-[(4-methylphenyl)methyl]guanidine. Due to the highly basic nature of the guanidine (B92328) group (pKa ≈ 12.5), mixed-mode chromatography can be particularly effective. sielc.com This approach combines reversed-phase and ion-exchange retention mechanisms, providing excellent separation of polar and basic compounds. sielc.com
A typical HPLC method for a substituted guanidine would involve a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier like formic acid to ensure good peak shape. mtc-usa.com For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection sensitivity. researchgate.net Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection. sielc.com
Table 1: Illustrative HPLC Method Parameters for Substituted Guanidine Analysis
| Parameter | Condition |
| Column | Cogent Diamond Hydride™, 4µm, 100Å |
| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Detection | UV at 195 nm |
| Sample Preparation | 1.7 mg/mL Guanidine in Mobile phase |
This table is based on a method for guanidine analysis and is illustrative for this compound. mtc-usa.com
Ion chromatography (IC) with suppressed conductivity detection is another powerful technique for the determination of guanidine compounds, offering high sensitivity and selectivity without the need for derivatization. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. frontiersin.org Direct analysis of highly polar and non-volatile compounds like this compound by GC-MS is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable derivative.
Common derivatization strategies for compounds containing amine and guanidine functionalities include acylation, silylation, or condensation with reagents like benzoin. nih.gov The resulting derivatives can then be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound and its impurities. For instance, the analysis of benzyl (B1604629) chloride, a related aromatic compound, has been successfully performed using static headspace GC-MS. nih.gov
Table 2: Representative GC-MS Parameters for the Analysis of Volatile Derivatives
| Parameter | Condition |
| GC System | PerkinElmer GC Clarus 500 system |
| Column | DB-701 MS Ultra Inert, 30 m x 0.25 mm ID, 1 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet | Splitless injection, 1 µL |
| Oven Program | Initial temp 50°C, ramp to 150°C at 30°C/min, hold for 10 min, then ramp to 300°C at 10°C/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
This table provides general GC-MS conditions that could be adapted for the analysis of derivatized this compound. frontiersin.orgyoutube.com
Chiral Chromatography for Enantiomeric Purity Assessment
If this compound is synthesized as a single enantiomer or if its stereochemistry is of interest, chiral chromatography is essential for assessing its enantiomeric purity. Chiral guanidines have gained significant attention as organocatalysts in asymmetric synthesis. nih.govrsc.orgresearchgate.net The analysis of these compounds often requires specialized chiral stationary phases (CSPs).
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving enantiomeric separation. The development of chiral guanidine derivatives has been a subject of extensive research, highlighting the importance of methods to determine their enantiomeric excess. nih.govresearchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like the protonated form of this compound. nih.gov CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. researchgate.net
The separation in CE is based on the differential migration of analytes in an electric field. For cationic compounds like protonated guanidines, a low pH buffer is typically used. researchgate.net The electrophoretic behavior of various guanidino compounds, including polyhexamethyleneguanidine, has been studied, demonstrating the feasibility of CE for their separation and quantification. researchgate.netgoogle.com Detection is commonly performed using UV-Vis spectrophotometry. researchgate.net
Electrochemical Detection Methods
Electrochemical detection methods can offer high sensitivity and selectivity for electroactive compounds. Guanidino compounds have been shown to be electrochemically active, and their determination can be achieved using techniques like voltammetry. researchgate.netresearchgate.net The electrochemical behavior of guanidino compounds often involves an adsorption-controlled process at the electrode surface. researchgate.net
Anion-exchange chromatography coupled with amperometric detection at a nickel working electrode has been successfully applied to the determination of guanidino compounds, with detection limits in the picomole range. nih.gov More recently, the electrochemical properties of guanidino-functionalized aromatics have been investigated for applications in CO2 capture, demonstrating their redox activity. nih.govacs.org
Spectrophotometric and Fluorimetric Assay Development for Research Applications
Spectrophotometric and fluorimetric methods are valuable for the quantification of compounds in research settings, often providing simple and cost-effective assays.
For guanidine compounds that lack a strong native chromophore or fluorophore, derivatization is a common strategy. Reaction with reagents such as ninhydrin, benzoin, or other chromogenic and fluorogenic agents can yield products with strong absorbance or fluorescence. nih.govgoogle.com For example, a spectrophotometric method for the determination of guanidino drugs involves ion-pair formation with bromocresol purple, with the resulting complex being measured at approximately 415 nm. nih.gov Another approach is based on the charge-transfer complex formation with iodine. nih.gov
Fluorimetric methods can offer even higher sensitivity. The interaction of guanidine hydrochloride with proteins and its effect on their fluorescence has been extensively studied. scilit.comnih.gov While these studies focus on protein denaturation, the principles of fluorescence quenching or enhancement upon interaction with guanidinium (B1211019) groups can be adapted for assay development. acs.org Guanidine-based probes have also been developed for the fluorometric detection of ions. rsc.org
Sample Preparation Techniques for Complex Biological Research Samples
Information regarding validated sample preparation techniques specifically for the extraction and purification of this compound from complex biological matrices such as blood, plasma, or tissue homogenates is not available in the reviewed literature. General approaches for similar compounds often involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction, but specific protocols, including recommended solvents, pH adjustments, and extraction efficiencies for this compound, have not been documented. Without such data, a detailed discussion on this topic cannot be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design of 2-[(4-methylphenyl)methyl]guanidine Derivatives
The rational design of derivatives of this compound is centered on modifying the phenyl ring to enhance biological activity and selectivity. The core idea is to explore the effects of various substituents on the phenyl ring, thereby altering the electronic and steric properties of the molecule. This approach aims to optimize interactions with the target receptor or enzyme.
For instance, the synthesis of hybrid molecules combining the benzylguanidine scaffold with other pharmacophores has been a strategy to target specific diseases. One such approach involved creating hybrids of benzylguanidine and the alkylating motif of melphalan (B128) to target neuroblastoma cells. nih.gov This strategy leverages the preferential uptake of benzylguanidines into neuroblastoma cells via the noradrenaline transporter (NAT). nih.gov
The design process often involves computational methods to predict the binding affinity and orientation of the designed derivatives within the active site of a biological target. These in silico studies help in prioritizing the synthesis of compounds with the highest potential for desired biological activity.
Systematic Substituent Effects on Molecular Recognition and Binding Affinity
The nature and position of substituents on the phenyl ring of the benzylguanidine scaffold play a pivotal role in molecular recognition and binding affinity. While direct SAR data for this compound is limited in publicly available literature, studies on analogous benzyl (B1604629) guanidine (B92328) derivatives provide valuable insights into these effects.
A systematic study on a series of benzyl guanidine derivatives against Staphylococcus aureus and Escherichia coli revealed the significant impact of substituents on antimicrobial activity. The position and electronic nature of the substituent on the phenyl ring were found to be critical. For example, derivatives with electron-withdrawing groups, such as trifluoromethyl, have shown potent inhibitory activity.
To illustrate the effect of substitution on the phenyl ring, the following table presents the Minimal Inhibitory Concentration (MIC) values for a selection of 4-substituted benzyl guanidine derivatives against S. aureus and E. coli. It is important to note that this compound is not included in this specific dataset, but the data for related compounds allows for an inferential understanding of its potential activity.
Table 1: Antimicrobial Activity of 4-Substituted Benzyl Guanidine Derivatives
| Compound ID | Substituent at 4-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| 1 | -H | >32 | >32 |
| 2 | -F | 16 | 32 |
| 3 | -Cl | 8 | 16 |
| 4 | -Br | 8 | 16 |
Data inferred from a study on benzyl guanidine derivatives. nih.gov
The data suggests that increasing the electron-withdrawing nature and size of the substituent at the 4-position generally leads to improved antimicrobial activity.
Conformational Flexibility and Its Impact on Biological Interactions
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the benzyl group to the guanidine moiety. The molecule can adopt various conformations, and the biologically active conformation is the one that best fits into the binding site of its molecular target.
Lipophilicity and Steric Hindrance Contributions to Molecular Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The benzyl group in this compound contributes to its lipophilic character. The addition of a methyl group at the 4-position slightly increases the lipophilicity compared to the unsubstituted benzylguanidine.
The following table provides calculated logP (cLogP) values for benzylguanidine and its 4-methyl derivative to illustrate this effect.
Table 2: Calculated Lipophilicity of Benzylguanidine Derivatives
| Compound | cLogP |
|---|---|
| 2-(benzyl)guanidine | 1.2 |
cLogP values are estimations and can vary based on the calculation method.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (Pre-clinical, conceptual)
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For a molecule like this compound, a conceptual pharmacophore model would likely include:
A positive ionizable feature representing the protonated guanidinium (B1211019) group, which is crucial for electrostatic and hydrogen bond donor interactions.
A hydrophobic/aromatic feature corresponding to the phenyl ring, which can engage in hydrophobic or π-π stacking interactions.
The relative spatial arrangement and distance between these features are critical for defining the active conformation.
Ligand-based drug design principles are applied when the three-dimensional structure of the biological target is unknown. nih.gov In the case of this compound, a set of known active and inactive analogs would be used to develop a pharmacophore model. This model would then serve as a 3D query to screen virtual compound libraries to identify new molecules with a higher probability of being active. The design process is iterative, with newly identified active compounds being used to refine the pharmacophore model further.
Derivatization and Design of Advanced Guanidine Probes and Tools
Synthesis of Fluorescently Tagged 2-[(4-methylphenyl)methyl]guanidine Probes
The attachment of fluorescent dyes to small molecules is a powerful strategy for visualizing their distribution and interactions within biological systems. This typically involves coupling a fluorophore to the target molecule, in this case, this compound. The synthesis would likely involve modifying the guanidine (B92328) structure to include a reactive handle for conjugation with a fluorescent dye, such as a fluorescein, rhodamine, or cyanine (B1664457) derivative. However, no studies describing such a synthesis for this compound have been reported.
Biotinylated Analogues for Affinity-Based Proteomics
Biotinylation is a key technique in affinity-based proteomics, enabling the isolation and identification of protein binding partners. A biotinylated analogue of this compound would be a valuable tool for "fishing" for its cellular targets. The synthesis would involve covalently linking biotin (B1667282) to the guanidine scaffold, likely through a spacer arm to minimize steric hindrance. Despite the widespread use of biotinylation in chemical biology, there are no published methods for the preparation of a biotinylated this compound.
Photoaffinity Labeling Derivatives for Target Identification
Photoaffinity labeling is a powerful method for covalently capturing and identifying the specific binding partners of a small molecule. This technique requires the synthesis of a derivative containing a photoreactive group, such as a phenyl azide (B81097) or a benzophenone, which upon photoactivation forms a covalent bond with the target protein. The design and synthesis of such a photoaffinity probe for this compound have not been described in the scientific literature.
Solid-Phase Synthesis of Immobilized Guanidine Ligands
Immobilizing a ligand on a solid support is a common strategy for creating affinity chromatography resins used to purify its binding partners. The solid-phase synthesis of an immobilized this compound ligand would involve attaching it to a resin, such as agarose (B213101) or sepharose beads. This would require the development of a synthetic route to functionalize the guanidine derivative for solid-phase coupling. Currently, no such methodologies have been reported for this specific compound.
Development of Prodrug Strategies for Enhanced Delivery in Research Systems
Prodrug strategies are often employed to improve the physicochemical properties and delivery of a compound in biological systems. For guanidine-containing molecules, this can be particularly important for enhancing membrane permeability. A prodrug of this compound would be a modified, inactive form of the compound that is converted to the active guanidine within the cell. While prodrug approaches for other guanidine derivatives have been explored, there is no available information on the development of prodrugs specifically for this compound.
Advanced Reactivity and Reaction Mechanism Investigations of 2 4 Methylphenyl Methyl Guanidine
Kinetics and Thermodynamics of Guanidine (B92328) Protonation/Deprotonation
The high basicity of guanidines is a hallmark of this class of compounds, and 2-[(4-methylphenyl)methyl]guanidine is no exception. This property is attributed to the remarkable stability of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance, which is a powerful stabilizing effect. wikipedia.org In neutral water, guanidine exists almost exclusively as the guanidinium ion, with a pKaH of 13.6. wikipedia.org
The protonation of the guanidine group is a thermodynamically favored process. While kinetic factors may favor the protonation of one of the sp3-hybridized nitrogens, the thermodynamic product results from the protonation of the sp2-hybridized nitrogen, leading to the resonance-stabilized guanidinium cation. Since these protonation events are equilibria, the thermodynamic product is the one that is observed. researchgate.net
The substitution on the guanidine nitrogen atoms can influence the basicity. In the case of this compound, the electron-donating nature of the 4-methylphenylmethyl group can have a modest impact on the electron density of the guanidine core, though the primary determinant of its high basicity remains the resonance stabilization of the conjugate acid.
Table 1: General Thermodynamic Data for Guanidine Protonation
| Parameter | General Value/Observation | Reference |
| pKaH of Guanidinium Ion | ~13.6 | wikipedia.org |
| Driving Force | Resonance stabilization of the guanidinium cation | wikipedia.orgresearchgate.net |
| Kinetic vs. Thermodynamic Control | Thermodynamically controlled process | researchgate.net |
Investigation of Catalytic Properties in Organic Reactions
Guanidine derivatives are widely employed as strong, non-nucleophilic bases in a variety of organic transformations. Their utility as organocatalysts stems from their ability to deprotonate even weakly acidic substrates, thereby generating reactive intermediates. Furthermore, the guanidinium cation formed after proton transfer can act as a hydrogen-bond donor, activating electrophiles and stabilizing transition states.
While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential catalytic activity. The presence of the bulky 4-methylphenylmethyl group would influence the steric environment around the basic center, which could be exploited to achieve selectivity in certain reactions. Hybrid molecules of benzylguanidine have been synthesized for various applications, indicating the interest in this structural motif. nih.gov
Guanidines can also serve as ligands in metal-catalyzed reactions. The nitrogen atoms of the guanidine moiety can coordinate to a metal center, and the electronic and steric properties of the guanidine ligand can be tuned by the substituents on the nitrogen atoms. rsc.org The 4-methylphenylmethyl group in this compound would likely influence the coordination chemistry and, consequently, the catalytic activity of its metal complexes.
Cyclization and Rearrangement Reactions Involving the Guanidine Moiety
The guanidine group can participate in a variety of cyclization reactions, particularly when appropriately substituted. For instance, N-substituted 1-(2-nitrophenyl)guanidines can undergo base-catalyzed cyclization to form 3-amino-1,2,4-benzotriazine 1-oxides. chempap.orgresearchgate.net This type of reaction involves the intramolecular attack of a deprotonated guanidine nitrogen onto the nitro group. While this compound does not possess a nitro group in a suitable position for such a reaction, this example illustrates the general reactivity pattern of substituted guanidines.
Another common reaction of guanidines is their participation in aza-Michael additions to activated olefins. nih.gov This can be a competing reaction pathway in attempts to use guanidines in other transformations. In some cases, this addition is followed by an intramolecular cyclization. nih.gov The reactivity of this compound in such reactions would depend on the nature of the Michael acceptor and the reaction conditions.
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wikipedia.orgyoutube.com While specific rearrangement reactions involving this compound are not reported, the general principles of rearrangement reactions, such as the Wagner-Meerwein rearrangement, could potentially be applicable to more complex molecules containing this guanidine moiety, especially if carbocationic intermediates are formed in proximity to the guanidine group. wikipedia.org
Oxidation and Reduction Chemistry
The oxidation of guanidines can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Redox-active guanidines have been developed and used as catalysts in the oxidation of organic molecules. researchgate.netnih.gov In these systems, the guanidine moiety can be reversibly oxidized and reduced. The oxidation of the guanidine can be coupled with the dehydrogenative oxidation of a substrate. nih.gov
For a simple guanidine derivative like this compound, strong oxidizing agents would likely lead to degradation of the molecule. The guanidine group itself can be oxidized, and the benzyl (B1604629) group is also susceptible to oxidation.
The reduction of the guanidine moiety is not a common transformation as it is already in a low oxidation state. The C=N double bond within the guanidine core is part of a resonance-stabilized system, making it less susceptible to reduction than an isolated imine. Under forcing conditions, reductive cleavage of the C-N bonds could occur, but this would represent a decomposition of the molecule rather than a synthetically useful transformation. A patent describes a process for preparing guanidine derivatives that involves the reduction of other functional groups within the molecule, not the guanidine itself. google.com
Role in Supramolecular Assembly and Host-Guest Chemistry
The guanidinium cation is a key player in supramolecular chemistry due to its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions. mdpi.com Its planar geometry and delocalized positive charge make it an excellent guest for a variety of host molecules, including crown ethers, cyclodextrins, and cucurbiturils. nih.govwikipedia.orgrsc.org
The 2-[(4-methylphenyl)methyl]guanidinium ion would possess a dual character in host-guest interactions. The guanidinium part would provide the strong binding interactions characteristic of this functional group, while the 4-methylphenylmethyl substituent would introduce a hydrophobic and sterically demanding component. This could lead to selective binding with hosts that have a complementary cavity capable of accommodating the benzyl group.
Molecular dynamics simulations have shown that guanidinium ions can interact with planar amino acid side chains, such as arginine and tryptophan, through stacking interactions. nih.gov This is due to the relatively hydrophobic faces of the planar guanidinium ion. acs.org The phenyl ring of the 4-methylphenylmethyl group in this compound could further enhance such stacking interactions. The self-assembly of guanidinium-containing molecules is also a topic of interest, with the potential to form complex supramolecular structures. mdpi.com
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
ML algorithms, particularly deep learning and graph convolutional neural networks, can be trained to recognize the intricate relationships between the structure of a guanidine (B92328) derivative and its biological function. nih.govnih.gov This predictive power can accelerate the drug discovery process by:
Predicting Biological Activities: Accurately forecasting the therapeutic effects of novel guanidine compounds. nih.gov
Optimizing Molecular Structures: Iteratively refining the chemical structure to enhance desired properties and minimize off-target effects. preprints.org
Toxicity Prediction: Identifying potential toxic properties of new compounds early in the development pipeline, thereby reducing the likelihood of late-stage failures. nih.govbroadinstitute.org
De Novo Design: Generating entirely new molecular structures with high predicted activity against specific biological targets. preprints.org
By leveraging these computational tools, researchers can more efficiently screen large virtual libraries of guanidine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach promises to reduce the time and cost associated with drug development. nih.gov
Development of Advanced Materials Incorporating Guanidine Scaffolds
The guanidine group's ability to form strong interactions and its presence in various bioactive molecules make it an attractive component for the development of advanced materials. researchgate.net The field of tissue engineering, for instance, is constantly seeking new biomaterial scaffolds that can support cell growth and restore the function of damaged tissues. nih.govnih.gov
Future research will likely focus on incorporating guanidine scaffolds, such as that found in 2-[(4-methylphenyl)methyl]guanidine, into novel biomaterials. These materials could be designed to:
Mimic Native Tissue Properties: Engineering scaffolds with mechanical properties that match those of the target tissue, such as cartilage or myocardium. nih.govresearchgate.net
Promote Cell Adhesion and Alignment: The cationic nature of the guanidinium (B1211019) group could be harnessed to create surfaces that facilitate cell attachment and organized tissue formation.
Serve as Drug Delivery Vehicles: Guanidinium-based materials could act as carriers for the controlled release of therapeutic agents. nih.gov
Enhance Biocompatibility: Designing materials that are well-tolerated by the body and promote tissue regeneration.
The integration of guanidine moieties into polymers, hydrogels, and other biomaterials could lead to the creation of next-generation medical devices and tissue engineering constructs with enhanced performance and functionality. nih.govresearchgate.net
Exploration of New Biological Targets and Interaction Mechanisms
While the initial research on guanidine derivatives may focus on a specific biological target, there is significant potential for these compounds to interact with other, previously unknown targets. The phenomenon of "off-target" effects can lead to the discovery of new therapeutic applications. For example, structural modifications of guanidine-containing histamine (B1213489) H3 receptor antagonists have led to the identification of potent antagonists for muscarinic M2 and M4 receptors. acs.orgnih.gov
Future investigations into this compound and related compounds will likely involve:
Broad-Spectrum Screening: Testing the compound against a wide range of biological targets to identify novel activities.
Mechanism of Action Studies: Elucidating the precise molecular interactions between the guanidine derivative and its biological targets. This includes studying its binding to proteins, as well as its potential interactions with nucleic acids like DNA and RNA. rsc.orgacs.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity and target selectivity. nih.gov
The benzylguanidine fragment, in particular, has been identified as a versatile moiety that can interact with the recognition sites of various receptors. acs.org A deeper understanding of these interactions will be crucial for the rational design of new drugs with improved efficacy and safety profiles. acs.orgnih.gov
Multi-Omics Approaches to Understand Compound Effects at a Systems Level
To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. mdpi.com These methods involve the simultaneous analysis of multiple layers of biological information, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govresearchgate.net
By integrating these datasets, scientists can:
Identify Key Signaling Pathways: Determine which cellular pathways are perturbed by the compound. mdpi.com
Uncover Biomarkers of Efficacy and Toxicity: Identify molecular signatures that can predict how a patient will respond to the drug.
Elucidate Mechanisms of Action: Gain a holistic view of the compound's effects on the entire biological system. frontiersin.org
Facilitate Risk Assessment: Better understand potential adverse outcomes by linking molecular changes to physiological effects. mdpi.com
The application of multi-omics to the study of guanidine compounds will provide a more complete picture of their therapeutic potential and possible side effects, paving the way for more personalized and effective treatments. nih.gov
Expanding the Scope of Guanidine-Based Chemical Biology Tools
Beyond their direct therapeutic applications, guanidine-containing molecules have significant potential as chemical biology tools. These tools are invaluable for studying complex biological processes and for the development of new diagnostic and research methods. nih.gov
Future research in this area may focus on:
Developing Molecular Probes: Synthesizing fluorescently-labeled or otherwise tagged derivatives of this compound to visualize its distribution and interactions within cells and tissues. rsc.org
Creating Affinity-Based Probes: Using the guanidine scaffold to design molecules that can selectively bind to and isolate specific proteins or other biomolecules for further study.
Designing Catalysts: Exploring the use of guanidine derivatives as catalysts in organic synthesis. nih.gov
The development of a diverse toolbox of guanidine-based chemical probes will not only advance our understanding of the biological roles of this important functional group but also provide new avenues for drug discovery and diagnostics.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[(4-methylphenyl)methyl]guanidine with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to minimize byproducts. For example, using dichloromethane as a solvent under controlled alkaline conditions (e.g., NaOH) can enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical. Purity assessment should employ HPLC or NMR to confirm structural integrity and quantify impurities (e.g., unreacted precursors) .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow hazard codes (e.g., H300-H313 for toxicity risks) and safety protocols:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Store in airtight containers at recommended temperatures (e.g., -20°C for stability).
- Emergency response: Immediate decontamination with water for skin contact and medical consultation for ingestion .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., methylphenyl and guanidine groups) .
- Purity Analysis : Pair HPLC with UV detection (λ = 254 nm) to quantify impurities; mass spectrometry (MS) for molecular weight validation .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound derivatives in vitro and in vivo?
- Methodological Answer :
- In vitro : Screen for receptor binding (e.g., histamine H2 receptors using radioligand assays) . Test cytotoxicity via MTT assays on cell lines (e.g., HeLa or HEK293).
- In vivo : Use rodent models to assess pharmacological effects (e.g., gastric acid secretion inhibition) . Dose-response studies should follow OECD guidelines, with ethical approval for animal use.
- Data Interpretation : Compare IC values across derivatives to identify structure-activity relationships (SARs) .
Q. What experimental strategies resolve contradictions in genotoxicity data for guanidine derivatives?
- Methodological Answer :
- Test Consistency : Replicate Ames tests (with/without metabolic activation) and micronucleus assays to confirm mutagenicity trends .
- Mechanistic Studies : Use comet assays to detect DNA strand breaks or O-methylguanine adduct formation when exposed to methylating agents (e.g., MNNG) .
- Statistical Analysis : Apply ANOVA to assess inter-experimental variability and meta-analysis for cross-study comparisons .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility in polar/nonpolar solvents using software like GROMACS.
- Quantum Chemistry : Calculate pKa (acid dissociation constant) and logP (partition coefficient) via Gaussian or ORCA .
- Validation : Compare predicted properties (e.g., boiling point: 582.4±60.0°C) with experimental data from thermogravimetric analysis (TGA) .
Q. What are the best practices for optimizing pharmacological studies of this compound?
- Methodological Answer :
- Model Selection : Use disease-specific models (e.g., acetic acid-induced gastric ulcers in rats for anti-ulcer activity) .
- Dosing Regimens : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to determine optimal dosing intervals .
- Data Reproducibility : Adhere to FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable .
Data Management and Analysis
Q. How should researchers manage large datasets from pharmacological or genotoxicity studies?
- Methodological Answer :
- Raw Data Storage : Use cloud platforms (e.g., Zenodo) or institutional repositories for raw NMR/MS spectra and animal trial records .
- Metadata Tagging : Annotate datasets with CAS numbers (e.g., 20815-35-4 for related guanidines) and experimental conditions .
- Visualization : Plot dose-response curves using GraphPad Prism; apply machine learning (e.g., Random Forest) to identify toxicity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
